2-(4-Ethoxyphenoxy)ethan-1-aminehydrochloride
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Overview
Description
2-(4-ethoxyphenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO2 It is a hydrochloride salt of 2-(4-ethoxyphenoxy)ethan-1-amine, which is an organic compound containing an ethoxyphenoxy group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)ethan-1-amine hydrochloride typically involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-ethoxyphenoxy)ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethoxyphenoxy)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired biological or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)ethan-1-amine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-methoxyphenoxy)ethanamine hydrochloride: Another similar compound with slight structural variations.
Uniqueness
2-(4-ethoxyphenoxy)ethan-1-amine hydrochloride is unique due to its specific ethoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2792202-14-1 |
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Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-12-9-3-5-10(6-4-9)13-8-7-11;/h3-6H,2,7-8,11H2,1H3;1H |
InChI Key |
YDZCAISNHWXSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN.Cl |
Origin of Product |
United States |
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